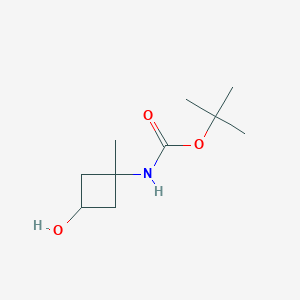![molecular formula C25H22N2O3S2 B2769813 [3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone CAS No. 866865-30-7](/img/structure/B2769813.png)
[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring substituted with an amino group, a benzenesulfonyl group, and a dimethylanilino group. The molecular weight of the compound is 462.58.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the available resources. Its unique structure suggests potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C25H22N2O3S2) and molecular weight (462.58). Additional properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) may be available from the supplier or in scientific literature .Scientific Research Applications
Photodynamic Therapy Application
A study discusses the synthesis and characterization of new compounds with potential use in photodynamic therapy for cancer treatment. The properties of these compounds, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, suggest they are useful as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Modulation of Adenosine Receptors
Research on structure-activity relationships for enhancing adenosine A1 receptor binding by similar compounds explores the allosteric effects on [3H]N6cyclohexyladenosine binding. These findings contribute to the understanding of adenosine receptor modulation, which could be relevant for therapeutic applications targeting these receptors (Bruns et al., 1990).
Materials Science and Pharmaceuticals
Substituted thiophenes exhibit a wide spectrum of biological activities and are utilized in various applications ranging from antibacterial, antifungal agents to materials for organic electronics. Their synthesis and crystal structures offer insights into their diverse applications in both material science and pharmaceuticals (Nagaraju et al., 2018).
Catalysis for Organic Transformations
A study on a sulfonated Schiff base dimethyltin(IV) coordination polymer illustrates its application as a catalyst for Baeyer–Villiger oxidation under solvent-free conditions. This research highlights the compound's utility in facilitating environmentally friendly chemical transformations (Martins, Hazra, Silva, & Pombeiro, 2016).
Synthesis and Characterization of Derivatives
The synthesis and spectral characterization of derivatives containing the thiophene moiety explore their structural, electronic, and potential antibacterial properties. These studies provide a foundation for further exploration of these compounds in various biological and chemical contexts (Shahana & Yardily, 2020).
Corrosion Inhibition
Research into dapsone derivatives, including compounds with thiophene moieties, as corrosion inhibitors for mild steel in acid media demonstrates their effectiveness in protecting against corrosion, underscoring their potential in industrial applications (Chakravarthy, Mohana, Kumar, & Badiea, 2015).
properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-16-13-14-20(17(2)15-16)27-25-24(32(29,30)19-11-7-4-8-12-19)21(26)23(31-25)22(28)18-9-5-3-6-10-18/h3-15,27H,26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLQXLMHXLWMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

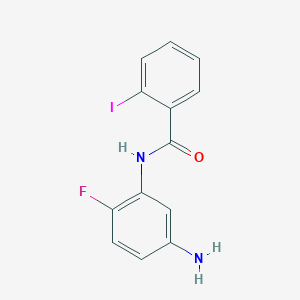


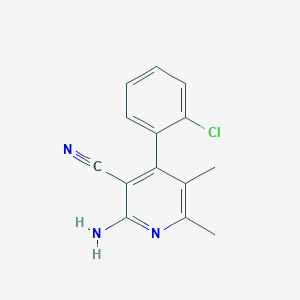
![2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2769736.png)
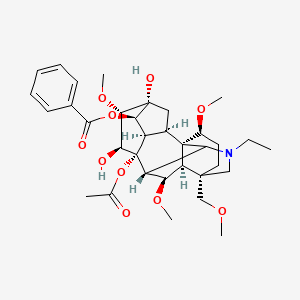

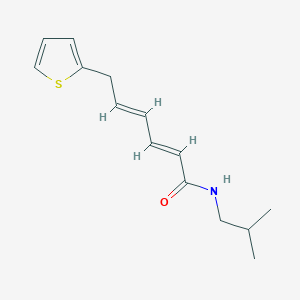
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2769742.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2769749.png)
![7-(furan-2-yl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769751.png)
